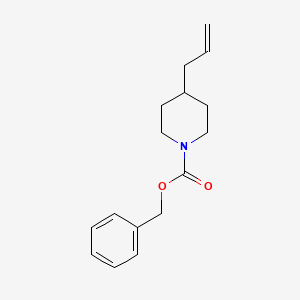

4-Allylpiperidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 4-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-6-14-9-11-17(12-10-14)16(18)19-13-15-7-4-3-5-8-15/h2-5,7-8,14H,1,6,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBCAGYSERRHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

- The synthesis often begins with 1-benzyl-4-piperidone or related piperidine ketones as precursors.

- Introduction of the allyl group at the 4-position can be achieved via nucleophilic substitution or addition reactions.

- The benzyl ester group is introduced by esterification of the carboxylic acid or by using benzyl chloroformate or benzyl bromide derivatives.

Representative Synthetic Route

A representative preparation method, adapted from related piperidine carboxylic acid derivatives synthesis, involves:

Formation of 4-substituted piperidine intermediate:

- Reaction of 1-benzyl-4-piperidone with nucleophiles such as hydrocyanic acid under base catalysis at low temperatures (0–15 °C), followed by addition of aniline or allyl sources to introduce the desired substituent at the 4-position.

- This step is conducted under controlled temperature to avoid side reactions and optimize yield.

Conversion to carboxylic acid intermediate:

- The intermediate is subjected to acidic hydrolysis using concentrated sulfuric acid (70–90%) at 20–50 °C for extended periods (50–90 hours) to convert cyano or other groups to carboxylic acids.

- The reaction mixture is then quenched in ice water, and pH adjusted to precipitate the acid intermediate.

Esterification to benzyl ester:

- The carboxylic acid intermediate is reacted with benzyl bromide or benzyl chloroformate under basic or catalytic conditions to form the benzyl ester.

- Alternatively, the esterification may occur via direct reaction of the acid chloride derivative with benzyl alcohol.

- Deprotection or purification steps follow to isolate the pure benzyl ester.

-

- The allyl group can be introduced by allylation of the 4-position via nucleophilic substitution or by using allyl bromide in the presence of a base.

- Careful control of reaction conditions (temperature, solvent, catalyst) is necessary to avoid polymerization or side reactions of the allyl moiety.

Optimized Conditions and Environmental Considerations

- Recent patent disclosures emphasize minimizing the use of volatile organic solvents such as dichloromethane and isopropanol to reduce environmental impact and simplify the process.

- Reaction steps are optimized for temperature control, reaction time, and reagent molar ratios to improve yield and purity.

- For example, hydrolysis in sulfuric acid is carefully controlled between 20–50 °C for 50–90 hours, followed by neutralization at 0–10 °C to precipitate the desired acid intermediate.

- Use of concentrated hydrochloric acid for refluxing at boiling temperature for 10–20 hours is employed to complete the conversion to the carboxylic acid derivative before esterification.

Data Table Summarizing Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic addition | 1-benzyl-4-piperidone + hydrocyanic acid + base catalyst | 0–15 | 1–2 | ~95 | Low temp to avoid side reactions |

| 2 | Hydrolysis | Concentrated H2SO4 (70–90%) | 20–50 | 50–90 | 75–85 | Long reaction time for complete conversion |

| 3 | Neutralization/precipitation | Quenching in ice water, pH adjustment with ammonia | 0–10 | 1–2 | N/A | Precipitation of acid intermediate |

| 4 | Esterification | Benzyl bromide or benzyl chloroformate + base or catalyst | Room temp to reflux | 5–20 | 80–90 | Mild conditions to preserve allyl group |

| 5 | Allylation (if separate) | Allyl bromide + base | Room temp | 2–5 | 85–90 | Controlled to avoid polymerization |

Detailed Research Findings

- The allyl group’s reactivity allows participation in advanced synthetic transformations such as ring-closing metathesis, making the preparation of this compound valuable for complex molecule synthesis.

- The benzyl ester serves as a convenient protecting group, removable under mild hydrogenolysis conditions, facilitating downstream functional group manipulations.

- Optimization of reaction conditions, especially during hydrolysis and esterification, significantly impacts overall yield and purity.

- Avoidance of chlorinated solvents and use of aqueous acidic media in hydrolysis steps reduce environmental hazards and simplify waste management.

- The multi-step synthesis can achieve an overall yield exceeding 75% with careful control of parameters and purification steps.

Summary and Recommendations

The preparation of this compound is best achieved through a multi-step synthetic route starting from 1-benzyl-4-piperidone, involving controlled nucleophilic addition, acidic hydrolysis, and benzyl esterification. Optimization of reaction conditions such as temperature, reagent ratios, and reaction times is critical for high yield and purity. Environmental considerations favor minimizing organic solvents and using aqueous acidic media where possible.

Future research may explore catalytic methods for more efficient allylation and esterification, as well as greener alternatives for hydrolysis and purification. The compound's synthetic accessibility under optimized conditions supports its use as a versatile intermediate in pharmaceutical and organic chemistry applications.

Chemical Reactions Analysis

Types of Reactions: 4-Allylpiperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an allyl alcohol or an allyl ketone.

Reduction: The compound can be reduced to remove the double bond in the allyl group, resulting in a saturated alkyl group.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: Allyl alcohol or allyl ketone.

Reduction: Saturated alkyl group.

Substitution: Various substituted benzyl esters or other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

a. Synthesis of Bioactive Compounds

4-Allylpiperidine-1-carboxylic acid benzyl ester serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting different biological pathways. For instance, derivatives of piperidine compounds have been explored for their activity as agonists at sphingosine-1-phosphate (S1P) receptors, which are implicated in autoimmune and inflammatory disorders .

b. Neuropharmacological Research

Piperidine derivatives, including this compound, have been studied for their neuropharmacological effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for research into treatments for neurological disorders such as depression and anxiety .

Organic Synthesis Applications

a. Protecting Group in Organic Synthesis

The benzyl ester functionality is often used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property allows chemists to perform selective reactions without interfering with other functional groups present in the molecule .

b. Formation of Complex Natural Products

The compound has been utilized in the total synthesis of complex natural products. For example, it has been employed in synthetic routes that involve multiple steps and transformations, demonstrating its versatility as a building block in organic synthesis .

Case Study 1: Synthesis of S1P Receptor Agonists

In a study focusing on novel piperidinyl monocarboxylic acids, researchers demonstrated that this compound could be modified to yield compounds that act as agonists at S1P receptors. These compounds showed promise in treating conditions such as multiple sclerosis and other autoimmune diseases .

Case Study 2: Neuroactive Compound Development

Research involving the modification of this compound led to the discovery of new neuroactive compounds. The derivatives exhibited varying degrees of activity on neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders .

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for bioactive compounds | Potential treatments for autoimmune disorders |

| Organic Synthesis | Protecting group | Stability under basic conditions |

| Natural Product Synthesis | Building block | Used in complex synthetic pathways |

Mechanism of Action

The mechanism by which 4-Allylpiperidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of 4-allylpiperidine-1-carboxylic acid benzyl ester, highlighting structural differences and their implications:

†Estimated values based on analogous structures.

Key Observations :

- Reactivity: The allyl group in the target compound offers distinct reactivity for crosslinking or functionalization compared to amino or hydroxy groups in analogs.

- Solubility: Amino and hydroxy substituents (e.g., ) increase hydrophilicity, while trifluoromethyl groups () enhance lipophilicity.

- Stability : Benzyl esters are stable under acidic conditions but hydrolyze in basic media. The presence of electron-withdrawing groups (e.g., CF₃) may slow hydrolysis .

pH-Dependent Behavior

Benzyl ester bonds exhibit pH-sensitive stability. For example:

Biological Activity

4-Allylpiperidine-1-carboxylic acid benzyl ester, with the CAS number 1352733-74-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including anti-inflammatory and anticancer properties, supported by research findings and case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 273.34 g/mol. The compound features a piperidine ring substituted with an allyl group and a benzyl ester moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Pathways : It may interfere with signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to reduce inflammation markers in various models, including:

- Animal Models of Arthritis : In these studies, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against various cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : The compound may activate caspases and modulate cell cycle regulators, leading to programmed cell death in cancer cells.

Study on Inflammatory Models

A notable study involved the administration of this compound in an animal model of arthritis. Results indicated a significant reduction in both swelling and inflammatory markers compared to the control group, suggesting its potential as an anti-inflammatory therapeutic agent.

Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. The findings revealed that it effectively induced apoptosis in several types of cancer cells, highlighting its potential as an anticancer agent.

Summary of Research Findings

| Property | Findings |

|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers in animal models. |

| Anticancer | Induction of apoptosis in various cancer cell lines; modulation of cell cycle regulators. |

| Mechanism of Action | Inhibition of COX enzymes; interference with NF-kB and MAPK signaling pathways. |

Q & A

Q. What safety protocols should be followed when handling 4-allylpiperidine-1-carboxylic acid benzyl ester in laboratory settings?

Methodological Answer:

Q. How can researchers assess the toxicity of this compound when existing toxicological data is limited?

Methodological Answer:

- Tiered Testing: Begin with in vitro assays (e.g., Ames test for mutagenicity, cytotoxicity assays) to identify preliminary hazards .

- Read-Across Analysis: Compare structural analogs (e.g., benzyl piperidine derivatives) with known toxicity profiles .

- Precautionary Measures: Assume acute toxicity until data is available; adhere to SDS guidelines for hazardous material handling .

Q. What are the critical storage and stability considerations for this compound?

Methodological Answer:

- Storage Conditions: Store in a cool (<25°C), dark environment in airtight containers to prevent degradation via oxidation or light exposure .

- Incompatibilities: Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

- Stability Monitoring: Periodically analyze purity via HPLC or NMR to detect decomposition products .

Q. Which analytical methods are recommended for confirming the purity and identity of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .

- Spectroscopy: Confirm structure via H/C NMR (e.g., characteristic peaks for benzyl ester and piperidine moieties) and FT-IR (C=O stretch at ~1700 cm) .

- Mass Spectrometry: Validate molecular weight using ESI-MS or GC-MS (e.g., [M+H] ion at calculated m/z) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized for higher yields?

Methodological Answer:

- Catalyst Screening: Test palladium or nickel catalysts for allylation efficiency under inert atmospheres .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics while minimizing side products .

- Reaction Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What computational tools are suitable for modeling the reactivity or supramolecular interactions of this compound?

Methodological Answer:

- Quantum Chemistry: Employ density functional theory (DFT) to calculate reaction pathways (e.g., B3LYP/6-31G* level) for allyl group interactions .

- Molecular Dynamics (MD): Simulate solvation effects or ligand-protein binding using AMBER or GROMACS .

- Cheminformatics: Utilize PubChem or ECHA databases to predict physicochemical properties (e.g., logP, pKa) .

Q. How can researchers resolve contradictions in reported data (e.g., stability, reactivity) across literature sources?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental conditions (e.g., pH, temperature) from conflicting studies to identify critical variables .

- Reproducibility Trials: Replicate key experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone reactions) .

- Collaborative Validation: Share raw data or samples with independent labs to verify findings .

Q. What strategies are effective for modifying the compound’s structure to enhance its binding affinity in target applications?

Methodological Answer:

- Scaffold Diversification: Introduce substituents (e.g., tert-butyl esters, fluorobenzene groups) via Suzuki coupling or reductive amination to explore structure-activity relationships .

- Pharmacophore Modeling: Use software like Schrödinger Suite to predict modifications that improve interactions with biological targets .

- Stereochemical Control: Optimize chiral synthesis (e.g., asymmetric catalysis) to isolate enantiomers with higher selectivity .

Q. How does the compound’s stability vary under different experimental conditions (e.g., acidic/basic media, high temperature)?

Methodological Answer:

- Stress Testing: Expose the compound to pH extremes (e.g., 0.1M HCl/NaOH) at 40–60°C for 24–48 hours; analyze degradation via LC-MS .

- Kinetic Studies: Monitor decomposition rates using Arrhenius plots to predict shelf life under varying temperatures .

- Compatibility Testing: Assess stability in common reaction solvents (e.g., DCM, THF) to guide synthetic workflow design .

Q. What methodologies enable the study of reaction mechanisms involving this compound (e.g., nucleophilic substitution, hydrolysis)?

Methodological Answer:

- Isotopic Labeling: Use C or H isotopes to trace bond cleavage/formation steps in hydrolysis or alkylation reactions .

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy:** Apply Raman or NMR spectroscopy to detect transient intermediates during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.